molecular formula C13H13NO4S B8452477 1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole CAS No. 86688-97-3

1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole

Cat. No. B8452477
M. Wt: 279.31 g/mol
InChI Key: YWWQOPBETNBRBV-UHFFFAOYSA-N
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Patent
US07314885B2

Procedure details

To a solution of (1-benzenesulfonyl-1H-pyrrol-3-yl)-acetic acid methyl ester (1.4 g, 5.01 mmol) in co-solvents of THF and water (1:1, 10 mL) was added LiOH hydrate (0.84 g, 20 mmol). The mixture was stirred at room temperature for 45 minutes and diluted with 50 mL of water. The resulting aqueous solution was washed once with EtOAc, acidified with 6N HCl, and extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated to a sticky yellow oil (1.33 g, 100%). The crude product was used directly. MS (ES+): m/e=266.1 (M+H); LC/Method A/3.08 min.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
LiOH hydrate
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:9]=[CH:8][N:7]([S:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:12])=[O:11])[CH:6]=1.C1COCC1.O[Li].O>O>[C:13]1([S:10]([N:7]2[CH:8]=[CH:9][C:5]([CH2:4][C:3]([OH:19])=[O:2])=[CH:6]2)(=[O:12])=[O:11])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
COC(CC1=CN(C=C1)S(=O)(=O)C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
LiOH hydrate
Quantity
0.84 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting aqueous solution was washed once with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a sticky yellow oil (1.33 g, 100%)
CUSTOM
Type
CUSTOM
Details
LC/Method A/3.08 min.
Duration
3.08 min

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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